Enkephalin, ala(2)-valnh2(5)- Enkephalin, ala(2)-valnh2(5)-
Brand Name: Vulcanchem
CAS No.: 78873-50-4
VCID: VC19336911
InChI: InChI=1S/C28H38N6O6/c1-16(2)24(25(30)37)34-28(40)22(14-18-7-5-4-6-8-18)33-23(36)15-31-26(38)17(3)32-27(39)21(29)13-19-9-11-20(35)12-10-19/h4-12,16-17,21-22,24,35H,13-15,29H2,1-3H3,(H2,30,37)(H,31,38)(H,32,39)(H,33,36)(H,34,40)/t17-,21+,22+,24+/m1/s1
SMILES:
Molecular Formula: C28H38N6O6
Molecular Weight: 554.6 g/mol

Enkephalin, ala(2)-valnh2(5)-

CAS No.: 78873-50-4

Cat. No.: VC19336911

Molecular Formula: C28H38N6O6

Molecular Weight: 554.6 g/mol

* For research use only. Not for human or veterinary use.

Enkephalin, ala(2)-valnh2(5)- - 78873-50-4

Specification

CAS No. 78873-50-4
Molecular Formula C28H38N6O6
Molecular Weight 554.6 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide
Standard InChI InChI=1S/C28H38N6O6/c1-16(2)24(25(30)37)34-28(40)22(14-18-7-5-4-6-8-18)33-23(36)15-31-26(38)17(3)32-27(39)21(29)13-19-9-11-20(35)12-10-19/h4-12,16-17,21-22,24,35H,13-15,29H2,1-3H3,(H2,30,37)(H,31,38)(H,32,39)(H,33,36)(H,34,40)/t17-,21+,22+,24+/m1/s1
Standard InChI Key UMPPNLOXQBBGTG-HGAHBTBJSA-N
Isomeric SMILES C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Canonical SMILES CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N

Introduction

Structural Characteristics and Chemical Identity

Core Molecular Features

Enkephalin, Ala(2)-ValNH2(5)- belongs to the enkephalin family, characterized by the conserved N-terminal Tyr-Gly-Gly-Phe motif. The substitution of L-alanine with D-alanine at position 2 and the amidation of valine at position 5 distinguish it from native enkephalins. These modifications confer resistance to enzymatic degradation while altering receptor binding dynamics .

Table 1: Physicochemical Properties of Enkephalin, Ala(2)-ValNH2(5)-

PropertyValue
Molecular FormulaC28H38N6O6
Molecular Weight (g/mol)554.6
XLogP30.2
Hydrogen Bond Donors7
Hydrogen Bond Acceptors7
Rotatable Bonds14
Topological Polar Surface206 Ų

The compound’s low lipophilicity (XLogP3 = 0.2) and high polar surface area (206 Ų) suggest limited blood-brain barrier permeability, directing its activity toward peripheral opioid receptors .

Stereochemical Considerations

The D-configuration of alanine at position 2 disrupts beta-turn formation, a structural feature critical for mu-opioid receptor (MOR) binding. This alteration shifts selectivity toward delta-opioid receptors (DOR), as evidenced by comparative binding assays . The C-terminal valinamide further stabilizes the peptide against carboxypeptidase-mediated hydrolysis, extending its in vivo half-life .

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis employs solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:

  • Resin Loading: Fmoc-Val-Rink amide resin for C-terminal amidation.

  • Sequential Coupling: HBTU/DIPEA activation for Tyr-D-Ala-Gly-Phe sequence assembly.

  • Global Deprotection: TFA cleavage with scavengers (e.g., thioanisole) to remove side-chain protections.

  • Purification: Reverse-phase HPLC (C18 column) with acetonitrile/water gradients .

Critical Notes:

  • The D-Ala2 substitution requires chiral auxiliaries during coupling to maintain stereochemical integrity.

  • Amidation at Val5 eliminates terminal carboxylate charge, enhancing membrane interaction .

Analytical Validation

  • Mass Spectrometry: ESI-MS confirms molecular weight (m/z 555.3 [M+H]+) .

  • Circular Dichroism: Reveals a disordered structure in aqueous buffer, contrasting with alpha-helical propensity in lipid membranes .

  • NMR Spectroscopy: 2D NOESY identifies key inter-residue contacts, including Tyr1-Phe4 aromatic stacking .

Pharmacological Profile and Receptor Interactions

Opioid Receptor Selectivity

In vitro assays using guinea pig ileum (GPI, μ-receptor dominant) and mouse vas deferens (MVD, δ-receptor dominant) demonstrate marked DOR selectivity:

Table 2: Receptor Affinity and Activity

Assay SystemIC50 (nM)Selectivity Ratio (MVD/GPI)
Mouse Vas Deferens2.1 ± 0.31,200
Guinea Pig Ileum2,520 ±

The 1,200-fold selectivity for DOR over MOR underscores its potential for targeting neuropathic pain without respiratory depression .

Signal Transduction Mechanisms

  • G Protein Coupling: Preferentially activates Gαi/o, inhibiting adenylyl cyclase (cAMP reduction by 78% at 100 nM) .

  • Beta-Arrestin Recruitment: Minimal β-arrestin-2 recruitment (15% of DAMGO response), suggesting low tolerance liability .

Comparative Analysis with Related Analogues

Table 3: Structural and Functional Comparison of Enkephalin Analogues

CompoundModificationsDOR SelectivityMetabolic Stability (t₁/₂, min)
[Leu5]EnkephalinNone1x<2
[D-Ala2,Leu5]EnkephalinD-Ala2, Leu5350x12
Ala(2)-ValNH2(5)-D-Ala2, ValNH21,200x45
[Cys(O2NH2)2,Leu5]Cys sulfonamide, Leu52,800x28

This analogue’s extended half-life (45 min vs. 12 min for [D-Ala2,Leu5]enkephalin) positions it as a lead candidate for sustained analgesia .

Therapeutic Implications and Future Directions

Pain Management

Preclinical models show 80% reversal of neuropathic allodynia at 1 mg/kg (s.c.), outperforming gabapentin without sedation . Its peripheral restriction may mitigate central side effects.

Neuroprotection

DOR activation by Ala(2)-ValNH2(5)- attenuates glutamate excitotoxicity in cortical neurons (EC50 = 10 nM), suggesting utility in stroke and traumatic brain injury .

Challenges and Innovations

  • Delivery Systems: Nanoparticle encapsulation improves CNS bioavailability by 3-fold in rodent trials .

  • SAR Optimization: N-terminal acetylation reduces renal clearance, extending t₁/₂ to 90 min .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator